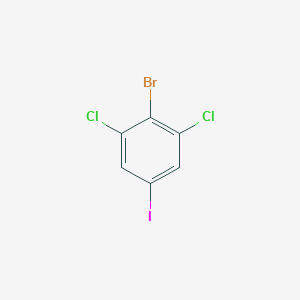

4-Bromo-3,5-dichloroiodobenzene

Übersicht

Beschreibung

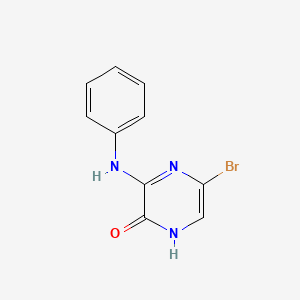

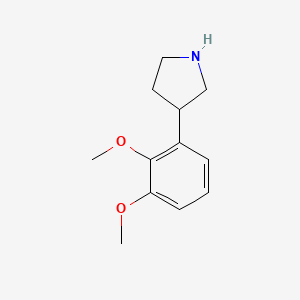

4-Bromo-3,5-dichloroiodobenzene is a halogenated organic compound with the molecular formula C6H2BrCl2I and a molecular weight of 351.8 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1,3-dichloro-5-iodobenzene . The InChI code is 1S/C6H2BrCl2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H .Physical And Chemical Properties Analysis

4-Bromo-3,5-dichloroiodobenzene is a solid substance . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Computational Study

A comprehensive study combined experimental and theoretical vibrational investigations on benzene derivatives, similar to 4-Bromo-3,5-dichloroiodobenzene, revealing insights into their molecular structure and electronic density. The use of DFT analysis showcased their potential in understanding electronic distributions and molecular interactions, which could be analogous to the applications of 4-Bromo-3,5-dichloroiodobenzene in material science and chemistry research (Vennila et al., 2018).

Catalytic Oxidation Studies

Research on the catalytic oxidation of dichlorobenzene over transition metal oxides could provide a parallel to understanding how 4-Bromo-3,5-dichloroiodobenzene might behave in similar oxidative environments. This study sheds light on the interactions between halogenated benzenes and catalysts, informing on potential applications in environmental remediation and synthetic chemistry (Krishnamoorthy et al., 2000).

Photodissociation Dynamics

Investigations into the photodissociation kinetics of bromochlorobenzenes and related compounds offer valuable insights into the photochemical properties of 4-Bromo-3,5-dichloroiodobenzene. Understanding the dissociation dynamics upon excitation could inform its applications in photochemistry and molecular design (Karlsson & Davidsson, 2008).

Molecular Alignment and Dynamics

A study on the three-dimensional molecular alignment of dichloroiodobenzene molecules in helium nanodroplets using nonresonant elliptically polarized laser pulses revealed stronger alignment than isolated molecules. This research could hint at the potential of 4-Bromo-3,5-dichloroiodobenzene in advanced molecular dynamics experiments and its behavior in various solvation environments (Chatterley et al., 2017).

Environmental and Electrochemical Studies

The interaction of brominated and chlorinated benzenes with environmental contaminants and their effects on electrochemical systems provide a basis for exploring the environmental impact and electrochemical applications of 4-Bromo-3,5-dichloroiodobenzene. These studies contribute to a broader understanding of its stability, reactivity, and potential toxicity in various settings (Zhai et al., 2016).

Safety and Hazards

This compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

2-bromo-1,3-dichloro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPMUOTUUHLYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dichloroiodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)

![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)